molecular formula C17H12F2N2S3 B2553528 4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine CAS No. 1330750-55-4

4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B2553528
CAS No.: 1330750-55-4
M. Wt: 378.47
InChI Key: QDPDHPVLDOSUAF-UHFFFAOYSA-N
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Description

4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a high-purity chemical reagent designed for research and development applications. This compound features a central pyrimidine ring, a privileged scaffold in medicinal chemistry known for its versatility and widespread presence in therapeutic agents . The pyrimidine core is strategically substituted with two (3-fluorophenyl)sulfanyl groups at the 4 and 6 positions and a methylsulfanyl group at the 2-position. This structure is characteristic of compounds explored for their potential bioactivity. Pyrimidine-based compounds are extensively investigated across multiple research domains due to their ability to interact with diverse biological targets . The electron-rich nature of the pyrimidine ring allows it to form crucial hydrogen bonds and act as a bioisostere for other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates . The specific substitution pattern on this pyrimidine core suggests potential for utilization in early-stage discovery projects. Researchers can leverage this compound as a key synthetic intermediate or building block for developing novel molecules targeting various diseases. Its structure is congruent with pyrimidine derivatives studied for antiviral , anticancer , and anti-inflammatory applications. This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,6-bis[(3-fluorophenyl)sulfanyl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2S3/c1-22-17-20-15(23-13-6-2-4-11(18)8-13)10-16(21-17)24-14-7-3-5-12(19)9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPDHPVLDOSUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)SC2=CC=CC(=C2)F)SC3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorophenyl thiols react with the pyrimidine core.

    Addition of Methylsulfanyl Group: The methylsulfanyl group is added through a thiolation reaction, where a methylthiolating agent reacts with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfur-containing groups.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified sulfur-containing groups.

    Substitution: New compounds with different substituents on the fluorophenyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds similar to 4,6-bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine. These compounds exhibit significant activity against various bacterial strains. For instance, derivatives of thiopyrimidine compounds have shown promising results against Gram-positive and Gram-negative bacteria, indicating a potential application in treating bacterial infections .

Antitumor Activity

The compound has been evaluated for its antitumor effects. In vitro studies conducted by the National Cancer Institute revealed that related compounds exhibited substantial growth inhibition in several cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell proliferation .

Cell Line GI50 (μM) TGI (μM)
A549 (Lung Cancer)15.7250.68
MCF-7 (Breast Cancer)12.53Not reported

Anti-inflammatory Properties

Another notable application of this compound class is its anti-inflammatory potential. Research indicates that pyrimidine derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that include the formation of the pyrimidine ring and the introduction of sulfur-containing groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.

  • Key Steps in Synthesis :
    • Formation of the pyrimidine core through cyclization reactions.
    • Introduction of fluorinated phenyl groups via nucleophilic substitution.

This synthetic pathway allows for modifications that can enhance potency and selectivity against target enzymes or receptors involved in disease processes.

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated a series of thiopyrimidine-benzenesulfonamide compounds for their antimicrobial activity against a panel of pathogens. The results indicated that specific modifications to the thiopyrimidine structure significantly increased antibacterial efficacy, highlighting the importance of chemical diversity in drug design .

Case Study 2: Antitumor Activity Assessment

In another investigation, a derivative of this compound was tested against various cancer cell lines using established protocols from the National Cancer Institute. The results demonstrated that certain structural modifications led to enhanced antitumor activity, which could be attributed to improved binding affinity to cancer-specific targets .

Mechanism of Action

The mechanism of action of 4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Fluorinated vs. Non-Fluorinated Aryl Groups
  • 4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine (): This compound substitutes 4- and 6-positions with benzylsulfanylstyryl groups. The styryl groups introduce π-conjugation, enhancing UV absorption properties .
  • 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine ():
    Difluoromethoxy groups at positions 4 and 6 provide strong electron-withdrawing effects, increasing polarity and solubility in polar solvents. The methylthio group at position 2 is analogous to the methylsulfanyl group in the target compound, retaining similar leaving-group capabilities .

Chlorinated Derivatives
  • 4-Chloro-7-(4-chlorophenyl)-8-methyl-2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidine ():
    Chlorine substituents enhance electrophilicity, facilitating nucleophilic substitution reactions. However, chloro groups are less stable under physiological conditions compared to fluorophenylsulfanyl groups, which offer better metabolic resistance .
Role of the 2-Methylsulfanyl Group

The 2-methylsulfanyl group in the target compound acts as a versatile leaving group, enabling regioselective substitutions at position 2. This is consistent with derivatives like 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) , where the methylsulfanyl group facilitates alkylation or arylation reactions under mild conditions .

Comparison with Sulfur-Free Analogs

Compounds lacking sulfur substituents, such as 4,6-dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine (), exhibit reduced nucleophilic reactivity at the 2-position.

Physical and Spectral Properties

Melting Points and Solubility
  • Target Compound (Inferred):
    Expected to have a melting point >100°C due to aromatic stacking and sulfur-based intermolecular interactions.
  • 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine ():
    Melts at 48°C, reflecting lower crystallinity from flexible difluoromethoxy groups. The target compound’s fluorophenyl groups likely improve thermal stability .
NMR and IR Spectra
  • The methylsulfanyl group in all analogs shows characteristic 1H NMR shifts at δ 2.5–2.7 ppm and 13C shifts at δ 12–15 ppm .
  • Fluorophenylsulfanyl groups introduce distinct 19F NMR signals (δ -110 to -120 ppm) and aromatic C-S stretching in IR at 690–710 cm⁻¹, absent in non-fluorinated derivatives .
Bioavailability and Lipophilicity
  • The fluorophenylsulfanyl groups in the target compound enhance lipophilicity (logP ~3.5), favoring membrane permeability. This contrasts with bisphosphonate derivatives (), where polar phosphonoalkoxy chains reduce bioavailability unless esterified .
Conformational Stability
  • Folded Conformations (): Pyrimidines with bulky substituents (e.g., benzyl or phenylethyl groups) exhibit folded conformations via π-π interactions. The target compound’s fluorophenyl groups may promote similar folding, influencing binding to biological targets .

Biological Activity

4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with two 3-fluorophenyl sulfanyl groups and a methylsulfanyl group. This unique arrangement may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives, including those similar to this compound. For instance, a related compound demonstrated significant antibacterial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL . The structure-activity relationship (SAR) indicates that the presence of fluorinated phenyl groups enhances antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Related Compound A50S. aureus
Related Compound B16E. coli

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been extensively studied. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A recent study reported an IC50 value of 4.2 µM for a related pyrimidine derivative against A375 melanoma cells . The mechanism appears to involve cell cycle arrest at the S phase and induction of apoptosis.

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Related Compound C4.2A375
Related Compound D1.88MCF-7

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives against common pathogens. The results indicated that compounds with fluorinated aromatic rings exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .
  • Anticancer Mechanism Exploration : Another investigation focused on the mechanism by which pyrimidine derivatives induce apoptosis in cancer cells. The study utilized flow cytometry and qRT-PCR to analyze gene expression related to apoptosis and cell cycle regulation, revealing that certain derivatives significantly downregulated anti-apoptotic genes while upregulating pro-apoptotic markers .

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Conduct reactions in fume hoods to minimize inhalation risks.
  • Store the compound in airtight containers away from light and oxidizing agents.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and sulfur bonding (e.g., chemical shifts for methylsulfanyl groups at ~2.5 ppm in 1H^1 \text{H}-NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., calculated for C18H14F2N2S3\text{C}_{18}\text{H}_{14}\text{F}_2\text{N}_2\text{S}_3: 412.03 g/mol).
  • X-ray Crystallography : Single-crystal analysis to resolve bond angles (e.g., C–S–C angles ≈ 103–108°) and torsional conformations .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfanyl-substituted pyrimidine derivatives?

  • Methodological Answer :

  • Cross-validate experimental data (e.g., bond lengths, torsion angles) with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set).
  • Compare unit cell parameters (e.g., space group P21/cP2_1/c, Z = 4) across studies to identify systematic errors.
  • Use temperature-controlled crystallography (e.g., 298 K) to minimize thermal motion artifacts .

Q. What strategies optimize the synthesis of this compound to reduce byproducts?

  • Methodological Answer :

  • Reaction Solvent : Use anhydrous DMF or THF to minimize hydrolysis of sulfanyl intermediates.
  • Catalyst : Employ Pd(OAc)2_2 (2 mol%) to enhance coupling efficiency between fluorophenyl thiols and pyrimidine precursors.
  • Temperature Control : Maintain 80–100°C for nucleophilic aromatic substitution to balance reaction rate and selectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) followed by recrystallization (ethanol/water) .

Q. How does the electronic environment of the pyrimidine core influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Perform Hammett analysis to correlate substituent effects (e.g., electron-withdrawing –F groups) with reaction rates.
  • Use cyclic voltammetry to measure redox potentials of the pyrimidine ring (e.g., E1/2E_{1/2} ≈ −1.2 V vs. Ag/AgCl).
  • Computational modeling (e.g., NBO analysis) to quantify charge distribution at sulfur and nitrogen sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for structurally similar pyrimidines?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., fixed cell lines, IC50_{50} protocols).
  • Validate purity (>98%) via HPLC and elemental analysis.
  • Control for solvent effects (e.g., DMSO concentration ≤0.1% in cell-based assays).
  • Cross-reference with computational ADMET predictions (e.g., LogP ≈ 3.4, PSA ≈ 80 Ų) .

Experimental Design Considerations

Q. What computational tools are suitable for predicting the photophysical properties of this compound?

  • Methodological Answer :

  • TD-DFT : Time-dependent density functional theory (B3LYP/6-311+G**) to simulate UV-Vis spectra (e.g., λmax_{\text{max}} ≈ 320 nm).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile).
  • Software : Gaussian 16 or ORCA for orbital visualization (e.g., HOMO-LUMO gap ≈ 3.8 eV) .

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